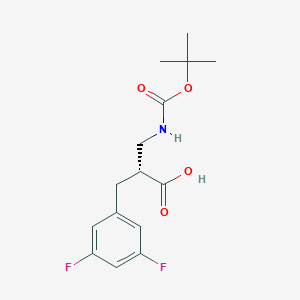
2-Aminoethyl bis(4-bromophenyl)borinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl bis(4-bromophenyl)borinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to two 4-bromophenyl groups and an aminoethyl group, making it a versatile reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl bis(4-bromophenyl)borinate typically involves the reaction of 4-bromophenylboronic acid with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the borinate ester. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl bis(4-bromophenyl)borinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinate ester to its corresponding borane.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Aminoethyl bis(4-bromophenyl)borinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials, including polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl bis(4-bromophenyl)borinate involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in cross-coupling reactions, where the compound serves as a key intermediate in the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Aminoethylboronic acid
Comparison
2-Aminoethyl bis(4-bromophenyl)borinate is unique due to the presence of both aminoethyl and bis(4-bromophenyl) groups. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, while phenylboronic acid is commonly used in cross-coupling reactions, the additional bromine atoms in this compound enhance its reactivity towards nucleophiles. Similarly, the aminoethyl group provides additional sites for functionalization, making it more versatile in synthetic applications.
Propiedades
Número CAS |
6962-82-9 |
|---|---|
Fórmula molecular |
C14H14BBr2NO |
Peso molecular |
382.89 g/mol |
Nombre IUPAC |
2-bis(4-bromophenyl)boranyloxyethanamine |
InChI |
InChI=1S/C14H14BBr2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8H,9-10,18H2 |
Clave InChI |
LIVGDZGTCZFOGO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


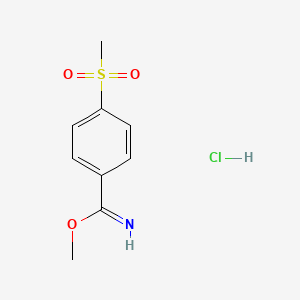
![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

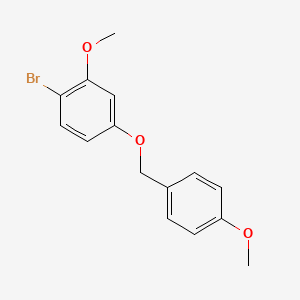

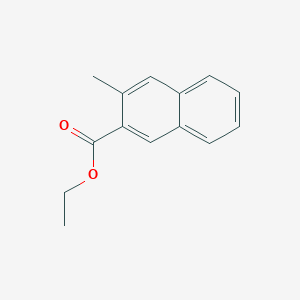
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
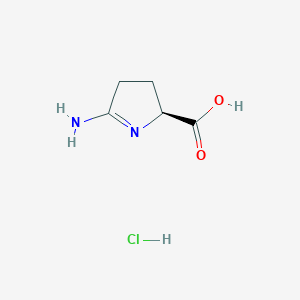

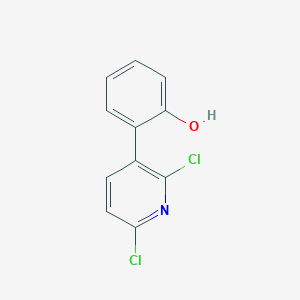
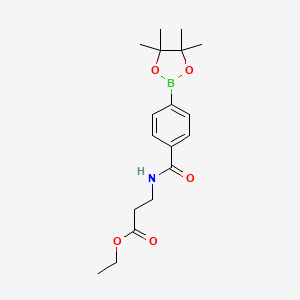
![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
